molecular formula C16H16FN3OS B4538027 N-[4-({[(2-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide

N-[4-({[(2-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide

Cat. No. B4538027
M. Wt: 317.4 g/mol
InChI Key: OJQRMYRRPQSTRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to N-[4-({[(2-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide involves multiple steps, including acetylation, esterification, and ester interchange processes. For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound with a similar structure, was achieved through the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps, yielding a total yield of 88% (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis

Structural and vibrational analyses of related compounds, such as N-(2-methylphenyl)-2,2-dichloroacetamide, were conducted using Fourier transform infrared (FTIR) and FT-Raman spectra. These studies help in understanding the molecular structure and the steric influence of substituent groups on the characteristic frequencies of the amide group (Arjunan, Ravindran, Subhalakshmi, & Mohan, 2009).

Chemical Reactions and Properties

The chemical reactivity of compounds similar to N-[4-({[(2-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide includes reactions such as condensation, cyclization, and olefination. For instance, alpha-fluorovinyl Weinreb amides and alpha-fluoroenones were synthesized from a common fluorinated building block through condensation reactions with aldehydes and cyclic ketones (Ghosh et al., 2009).

properties

IUPAC Name

N-[4-[(2-fluorophenyl)carbamothioylamino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3OS/c1-11(21)20(2)13-9-7-12(8-10-13)18-16(22)19-15-6-4-3-5-14(15)17/h3-10H,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQRMYRRPQSTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[(2-fluorophenyl)carbamothioyl]amino}phenyl)-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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